Welcome to the BenchChem Online Store!
molecular formula C10H11ClN2 B8368771 5-Chloro-1',2',3',6'-tetrahydro-2,4'-bipyridine

5-Chloro-1',2',3',6'-tetrahydro-2,4'-bipyridine

Cat. No. B8368771
M. Wt: 194.66 g/mol
InChI Key: CTQOOSHLYHDKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07838547B2

Procedure details

Platinum dioxide (58 mg) was added to a mixture of 5-chloro-1′,2′,3′,6′-tetrahydro[2,4′]bipyridinyl (500 mg) and ethyl acetate (50 ml) under argon. The atmosphere was replaced by hydrogen and the mixture was vigorously stirred for 3 hours. The catalyst was filtered off with suction and the filtrate was concentrated. The product with the molecular weight of 196.68 (C10H13ClN2); MS (ESI): 197 (M+H+) was obtained in this way.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
58 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH:13]=2)=[N:6][CH:7]=1.[H][H]>[Pt](=O)=O.C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1C=CC(=NC1)C=1CCNCC1
Name
Quantity
58 mg
Type
catalyst
Smiles
[Pt](=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was vigorously stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
MS (ESI): 197 (M+H+) was obtained in this way

Outcomes

Product
Details
Reaction Time
3 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.